Welcome to the BenchChem Online Store!
molecular formula C8H8FNO B1273087 1-(5-Amino-2-fluorophenyl)ethanone CAS No. 67500-19-0

1-(5-Amino-2-fluorophenyl)ethanone

Cat. No. B1273087
M. Wt: 153.15 g/mol
InChI Key: WYTBQTMYNBKLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06831080B2

Procedure details

A mixture of 1-(2-fluoro-5-nitro-phenyl)ethanone (7.3 g) and 5% Pt(S)/C (730 mg) in ethanol (50 mL) was hydrogenated at 50 psi for 20 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by silica gel flash chromatography (33% ethyl acetate in hexane) to give the title compound as a solid (3.56 g).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12]>C(O)C.[Pt]>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:11](=[O:13])[CH3:12])[CH:4]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
730 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (33% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.